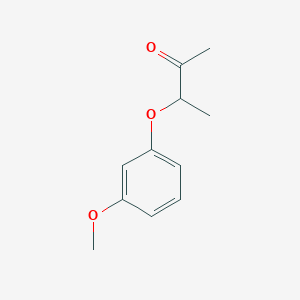
3-(3-Methoxyphenoxy)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenoxy)-2-butanone” can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques .Applications De Recherche Scientifique
1. Role in Tobacco-Related Research
3-(3-Methoxyphenoxy)-2-butanone, also known as NNK, is studied extensively in tobacco-related research due to its role as a potent procarcinogen found in unburned tobacco and cigarette smoke. Research indicates that NNK is activated into a reactive mutagenic metabolite by the enzyme CYP2A6. The metabolic activation of NNK to DNA adducts is a significant pathway in smokers, highlighting its role in understanding cancer risk associated with tobacco use (Stepanov et al., 2008), (Lee et al., 2008).
2. Biomarker for Lung Cancer Diagnosis
Studies have utilized this compound in the field of lung cancer diagnosis. Volatile organic compounds (VOCs) like 1-butanol and 3-hydroxy-2-butanone, closely related to this compound, are found at significantly higher concentrations in the breath of lung cancer patients compared to controls. This indicates its potential as a biomarker for early diagnosis of lung cancer, contributing to the field of non-invasive diagnosis methods (Song et al., 2010).
3. Understanding Exposure to Environmental Chemicals
Research involving this compound also extends to understanding human exposure to non-persistent environmental chemicals. Studies on urinary excretion patterns of chemicals like phthalates, bisphenol A, and this compound provide valuable data on human exposure and potential health effects. Such research is critical for assessing exposure sources and understanding the impact of these chemicals on human health (Frederiksen et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-5-10(7-11)13-3/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMULZYSJWXVFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


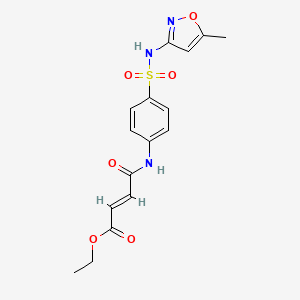
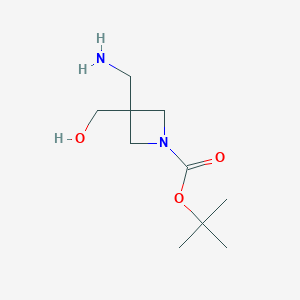
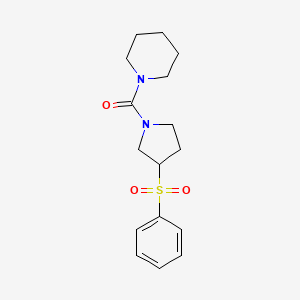

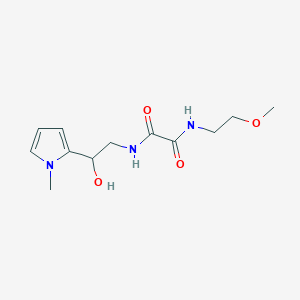



![(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine](/img/structure/B2639221.png)
![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide](/img/structure/B2639226.png)
![3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2639227.png)
![N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2639228.png)